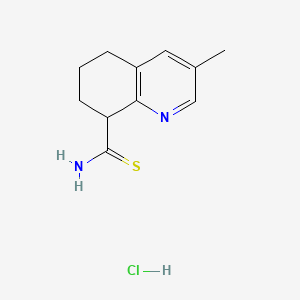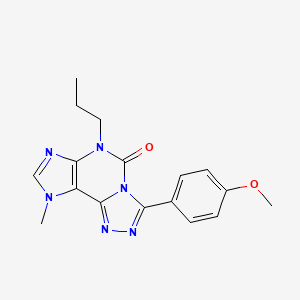
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer’s disease. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function. The pathways involved in this mechanism include the cholinergic signaling pathway .
Comparación Con Compuestos Similares
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate is unique due to its specific structure and mechanism of action. Similar compounds include other acetylcholinesterase inhibitors, such as donepezil and rivastigmine. Ganstigmine’s unique structure provides distinct advantages in terms of its binding affinity and selectivity for acetylcholinesterase .
Propiedades
Número CAS |
910661-75-5 |
|---|---|
Fórmula molecular |
C22H27N3O3 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
[(3S,3aS,8bR)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)28-16-10-11-19-17(14-16)22(2)12-13-25(4,27)20(22)24(19)3/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22+,25-/m0/s1 |
Clave InChI |
MVHRCJQCKYPDRL-HOKHCIIBSA-N |
SMILES isomérico |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@@]3(CC[N@+]4(C)[O-])C)C |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CC[N+]4(C)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



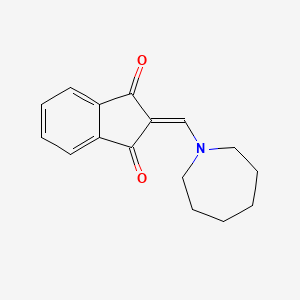
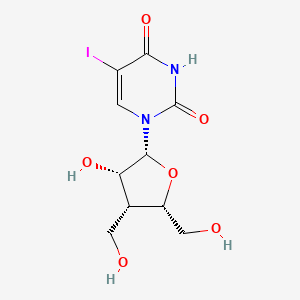

![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
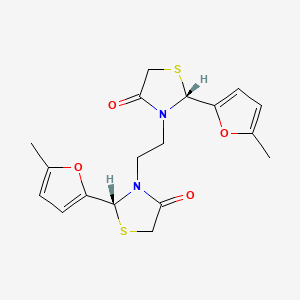
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)



